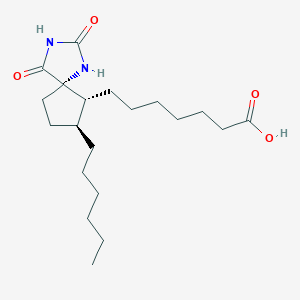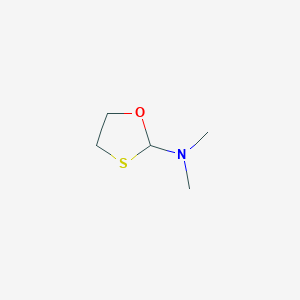
3-Bromopyridine-2,5-diamine
Vue d'ensemble
Description
3-Bromopyridine-2,5-diamine: is an organic compound with the molecular formula C5H6BrN3 . It is a derivative of pyridine, characterized by the presence of bromine and two amino groups at the 2 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Chemistry: 3-Bromopyridine-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds, which are valuable in various chemical reactions and processes .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a suitable candidate for exploring interactions with biological macromolecules .
Medicine: It is investigated for its role in the synthesis of drugs targeting specific enzymes or receptors .
Industry: this compound is employed in the production of agrochemicals and dyes. Its reactivity and functional groups make it a versatile intermediate in various industrial processes .
Mécanisme D'action
Target of Action
It is known that the molecule structure contains bromine and amino groups, which can undergo various structural modifications, making it a versatile intermediate in the synthesis of various pharmaceuticals .
Biochemical Pathways
Given its potential as a pharmaceutical intermediate, it can be inferred that the compound may be involved in a variety of biochemical reactions depending on the specific drugs it is used to synthesize .
Result of Action
The molecular and cellular effects of 3-Bromopyridine-2,5-diamine’s action would depend on the specific targets it interacts with and the nature of these interactions. As a pharmaceutical intermediate, its effects would be largely determined by the drugs it is used to synthesize .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromopyridine-2,5-diamine can be synthesized through the reduction of 2-amino-3-nitro-5-bromopyridine. One common method involves the use of stannous chloride as a reducing agent. The reaction typically takes place in an acidic medium, such as hydrochloric acid, to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-pressure reactors and controlled temperature conditions to optimize yield and purity. The process generally includes the following steps:
- Dissolving 2-amino-3-nitro-5-bromopyridine in a mixture of phosphoric acid and ethanol.
- Adding a saturated solution of hydrogen chloride in ethanol, followed by concentrated hydrochloric acid and a catalyst such as Raney-Nickel.
- Conducting the reaction under high pressure and moderate temperature until completion.
- Filtering and purifying the product to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromopyridine-2,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be further reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or potassium tert-butoxide in polar solvents.
Reduction Reactions: Stannous chloride in hydrochloric acid is frequently used.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
- Substitution reactions can yield various substituted pyridines.
- Reduction reactions typically produce fully reduced amines.
- Oxidation reactions can result in the formation of pyridine N-oxides or other oxidized derivatives .
Comparaison Avec Des Composés Similaires
- 2,3-Diamino-5-bromopyridine
- 2,5-Diaminopyridine
- 3-Bromo-2-aminopyridine
Comparison: 3-Bromopyridine-2,5-diamine is unique due to the specific positioning of the bromine and amino groups on the pyridine ring. This configuration imparts distinct reactivity and binding properties compared to other similar compounds. For instance, 2,3-Diamino-5-bromopyridine has a different substitution pattern, leading to variations in its chemical behavior and applications .
Propriétés
IUPAC Name |
3-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENCMIONVUOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896160-69-3 | |
| Record name | 896160-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















